molecular formula C14H14O2 B129332 3-Ethoxy-5-phenylphenol CAS No. 150969-53-2

3-Ethoxy-5-phenylphenol

Cat. No. B129332
M. Wt: 214.26 g/mol
InChI Key: RKEFBIHEBWESGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-5-phenylphenol (EPP) is a chemical compound that belongs to the family of phenols. It is a white crystalline solid that is used in various scientific research applications. EPP is known for its antimicrobial properties and has been extensively studied for its potential use in the development of new antibiotics.

Mechanism Of Action

3-Ethoxy-5-phenylphenol works by disrupting the cell membrane of microorganisms. It binds to the membrane and causes it to become more permeable, which leads to the leakage of cellular contents and ultimately cell death. This mechanism of action is different from other antibiotics, which target specific enzymes or proteins within the cell.

Biochemical And Physiological Effects

3-Ethoxy-5-phenylphenol has been shown to have low toxicity and is generally well-tolerated in laboratory experiments. It has been shown to have no significant effects on the biochemical or physiological parameters of animals in toxicological studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-Ethoxy-5-phenylphenol is its broad-spectrum activity against microorganisms. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Another advantage is its unique mechanism of action, which makes it a promising candidate for further research.
One limitation of 3-Ethoxy-5-phenylphenol is its low solubility in water, which can make it difficult to work with in laboratory experiments. Another limitation is its relatively high cost compared to other antimicrobial agents.

Future Directions

There are several future directions for research on 3-Ethoxy-5-phenylphenol. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 3-Ethoxy-5-phenylphenol. Another area of research could focus on developing new formulations of 3-Ethoxy-5-phenylphenol that are more soluble in water and easier to work with in laboratory experiments.
Further research could also explore the potential use of 3-Ethoxy-5-phenylphenol in combination with other antimicrobial agents to enhance its activity against microorganisms. Additionally, research could focus on the potential use of 3-Ethoxy-5-phenylphenol in the development of new antibiotics to address the growing problem of antibiotic resistance.
Conclusion:
In conclusion, 3-Ethoxy-5-phenylphenol is a promising compound that has been extensively studied for its potential use as an antimicrobial agent and in the development of new antibiotics. Its unique mechanism of action and broad-spectrum activity make it a promising candidate for further research. However, further studies are needed to optimize its synthesis method, improve its solubility, and explore its potential use in combination with other antimicrobial agents.

Synthesis Methods

3-Ethoxy-5-phenylphenol can be synthesized through a multi-step process that involves the reaction of phenol with ethylene oxide and benzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure 3-Ethoxy-5-phenylphenol.

Scientific Research Applications

3-Ethoxy-5-phenylphenol has been studied for its potential use as an antimicrobial agent. It has been shown to have activity against a wide range of microorganisms including bacteria, fungi, and viruses. 3-Ethoxy-5-phenylphenol has also been studied for its potential use in the development of new antibiotics. It has been shown to have a unique mechanism of action that is different from other antibiotics, which makes it a promising candidate for further research.

properties

CAS RN

150969-53-2

Product Name

3-Ethoxy-5-phenylphenol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

3-ethoxy-5-phenylphenol

InChI

InChI=1S/C14H14O2/c1-2-16-14-9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3

InChI Key

RKEFBIHEBWESGD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)O)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC(=CC(=C1)O)C2=CC=CC=C2

synonyms

[1,1-Biphenyl]-3-ol,5-ethoxy-(9CI)

Origin of Product

United States

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